

A Comparative Guide to Purity Assessment of 3-Chloro-6-methylpyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-methylpyridazine

Cat. No.: B130396

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This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of **3-Chloro-6-methylpyridazine**, a key intermediate in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents comparative data for **3-Chloro-6-methylpyridazine** and two common alternatives: 3-Chloro-6-methoxypyridazine and 3-Chloro-6-phenylpyridazine.

Overview of Analytical Techniques

The purity of **3-Chloro-6-methylpyridazine** and its analogs is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provide structural confirmation and quantitative purity assessment.

Comparative Purity Data

The following table summarizes typical purity data for **3-Chloro-6-methylpyridazine** and its alternatives, as determined by various analytical methods.

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Purity (%)	Analytical Method(s)
3-Chloro-6-methylpyridazine	C ₅ H ₅ ClN ₂	128.56[1]	≥ 97	HPLC, GC-MS, NMR, Elemental Analysis
3-Chloro-6-methoxypyridazine	C ₅ H ₅ ClN ₂ O	144.56[2]	≥ 97[2]	GC, HPLC[3]
3-Chloro-6-phenylpyridazine	C ₁₀ H ₇ ClN ₂	190.63[4]	≥ 98[4]	HPLC

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To separate and quantify impurities in the sample.

Instrumentation: A standard HPLC system equipped with a UV detector.

Protocol:

- Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid. For 3-Chloro-6-methoxypyridazine, a mobile phase of acetonitrile and water with phosphoric acid has been used[3].
- Column: A reversed-phase column (e.g., C18) is commonly employed.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μL
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
- Column Temperature: Ambient or controlled (e.g., 30 $^{\circ}\text{C}$)
- Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile impurities.

Instrumentation: A GC system coupled to a Mass Spectrometer.

Protocol:

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 $^{\circ}\text{C}$
 - Oven Temperature Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$), hold for a few minutes, then ramp to a high temperature (e.g., 280 $^{\circ}\text{C}$).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

- Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify based on peak area. The NIST WebBook provides a mass spectrum for **3-Chloro-6-methylpyridazine**[\[5\]](#).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess purity by identifying impurity signals.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

- Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard for quantitative analysis (qNMR).
- ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals for **3-Chloro-6-methylpyridazine** would include a singlet for the methyl protons and two doublets for the pyridazine ring protons.
- ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides information on the carbon framework of the molecule. SpectraBase provides ¹³C NMR data for **3-Chloro-6-methylpyridazine**[\[6\]](#). A systematic analysis of ¹³C NMR spectra for various 3,6-disubstituted pyridazines has been reported, which can aid in spectral interpretation[\[7\]](#).
- Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to impurities and the internal standard.

Elemental Analysis

Purpose: To determine the elemental composition (C, H, N, Cl) and compare it to the theoretical values.

Protocol:

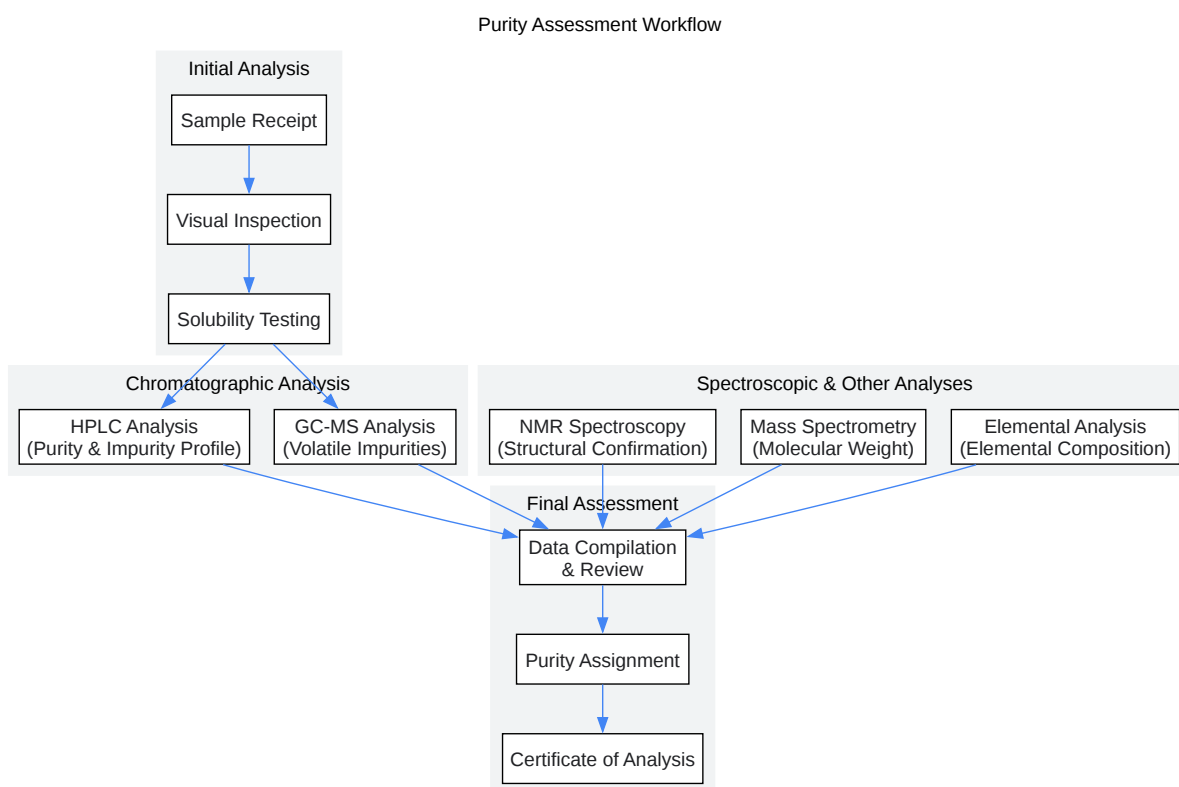
- Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

- **Analysis:** The sample is combusted in an elemental analyzer, and the resulting gases are quantified to determine the percentage of each element.
- **Data Comparison:** The experimental percentages are compared to the theoretical values calculated from the molecular formula ($C_5H_5ClN_2$ for **3-Chloro-6-methylpyridazine**). For $C_5H_5ClN_2$, the theoretical composition is approximately C: 46.71%, H: 3.92%, Cl: 27.58%, N: 21.79%.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical compound like **3-Chloro-6-methylpyridazine**.

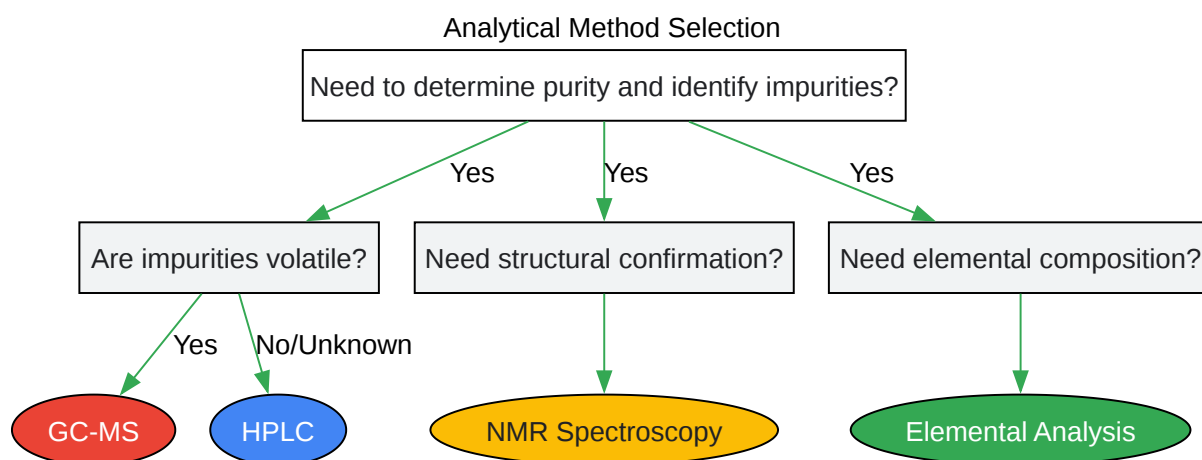


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Caption: A typical workflow for purity assessment.

Logical Decision Tree for Method Selection

This diagram provides a logical approach to selecting the appropriate analytical technique based on the information required.



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Caption: Decision tree for analytical method selection.

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